molecular formula C21H24N2O3 B11492395 ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11492395
M. Wt: 352.4 g/mol
InChI Key: FHUAHZXWMLDGLP-UHFFFAOYSA-N
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Description

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenylindole-3-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-5-26-21(25)19-14(2)23(15-9-7-6-8-10-15)17-11-12-18(24)16(20(17)19)13-22(3)4/h6-12,24H,5,13H2,1-4H3

InChI Key

FHUAHZXWMLDGLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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